![molecular formula C6H4N2S2 B104155 Thieno[3,2-d]pyrimidine-4-thiol CAS No. 16229-24-6](/img/structure/B104155.png)

Thieno[3,2-d]pyrimidine-4-thiol

Overview

Description

Thieno[3,2-d]pyrimidine derivatives are a significant class of heterocyclic compounds that have shown a wide range of pharmacological activities. These compounds are structurally related to adenine, a purine base found in DNA and RNA, making them interesting targets for drug discovery. The thieno[3,2-d]pyrimidine scaffold has been utilized in the development of anti-cancer, anti-infectious, anti-convulsant, anti-diabetic, CNS, and osteoporosis drugs, highlighting its versatility and therapeutic potential .

Synthesis Analysis

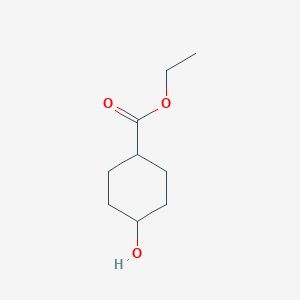

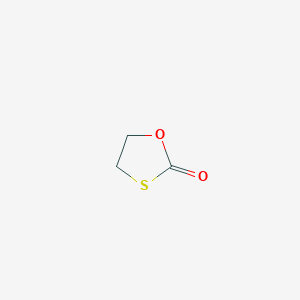

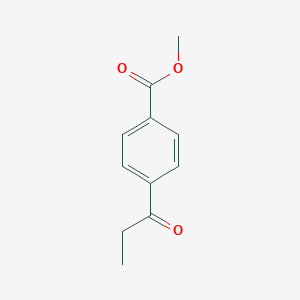

The synthesis of thieno[3,2-d]pyrimidine derivatives has been approached through various methods. One approach involves a catalytic four-component reaction using ketones, ethyl cyanoacetate, elemental sulfur, and formamide, which offers a green and efficient route to thieno[2,3-d]pyrimidin-4(3H)-ones . Another method includes a multi-step sequence with key steps such as the Gewald reaction, Dieckmann type cyclisation, and Krapcho decarboxylation, which has been used to create novel thieno[2,3-d]pyrimidines with potential PDE4 inhibitory properties . Additionally, the synthesis of 6-substituted thieno[2,3-d]pyrimidine antifolate inhibitors has been achieved through a series of reactions starting from allylalcohols and 4-iodobenzoate, leading to compounds with selective activity for high-affinity folate receptors .

Molecular Structure Analysis

The molecular structure of thieno[3,2-d]pyrimidine derivatives has been elucidated using various spectroscopic techniques such as IR, NMR, 2D NMR, and mass spectrometry . Crystal structure analysis has also been performed to understand the hydrogen bonding patterns and molecular arrangement within these molecules, which is crucial for their pharmacological evaluation .

Chemical Reactions Analysis

Thieno[3,2-d]pyrimidine derivatives have been involved in a variety of chemical reactions to explore their biological activities. For instance, the synthesis of thieno[2,3-d]pyrimidine-2,4-dione derivatives as GnRH receptor antagonists involved modifications at specific positions on the core structure to enhance receptor binding activity . Additionally, the creation of thieno[2,3-d]pyrimidine-4-yl hydrazone-based inhibitors of Cyclin D1-CDK4 involved the identification of potent and selective CDK4 inhibitors through the synthesis and evaluation of new analogues .

Physical and Chemical Properties Analysis

The physical and chemical properties of thieno[3,2-d]pyrimidine derivatives, such as their solid-state fluorescence, have been studied to understand their potential as fluorescent probes. Compounds with specific substitutions on the pyrimidine ring have shown strong fluorescence, which can be quantitatively reproduced by quantum-chemical calculations . However, when evaluated for antiviral activity against human immunodeficiency virus, some thieno[3,4-d]pyrimidine derivatives did not exhibit significant effects, indicating the importance of structural modifications for specific biological activities .

Scientific Research Applications

1. Anticancer Activity Evaluation

- Application Summary: Thieno[3,2-d]pyrimidin-4(3H)-one derivatives have been synthesized and tested for their anticancer activity in NCI 60 cell lines .

- Methods of Application: The thienopyrimidine derivatives were synthesized from available starting materials according to convenient synthetic procedures using a one-pot solvent-free reaction .

- Results: It was found that the most active compound among thieno[2,3-d]pyrimidine-4(3H)-ones is 2-(benzylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one, which possesses cytotoxic activity on almost all cancer cell lines with mean growth 51.01%, where the most sensitive was the melanoma cell line MDA-MB-435 with GP (Growth Percent) = −31.02% .

2. Anticancer Agents

- Application Summary: Thienopyrimidine derivatives are structural analogs of purines and have various biological activities . They are widely represented in medicinal chemistry due to their potential as anticancer agents .

- Methods of Application: The review discusses different synthetic methods for the preparation of heterocyclic thienopyrimidine derivatives .

- Results: The review highlights the most recent research on the anticancer effects of thienopyrimidines through the inhibition of various enzymes and pathways .

3. Photodynamic Therapy

- Application Summary: Thieno[3,4-d]pyrimidine-4(1H)-thione has been identified as a promising thiopyrimidine photosensitizer .

- Methods of Application: The compound can be readily incorporated as a photodynamic agent into sequence-specific DNA and RNA sequences .

- Results: The experimental and computational results demonstrate that thieno[3,4-d]pyrimidine-4(1H)-thione stands out as the most promising thiopyrimidine photosensitizer developed to this date .

4. Oxygenation Independent Photodynamic Therapy

- Application Summary: Thieno[3,4-d]pyrimidin-4(1H)-thione has been identified as an effective, oxygenation independent photodynamic therapy (PDT) agent .

- Methods of Application: The study combines spectroscopic, computational, and in vitro data to demonstrate the potential of thieno[3,4-d]pyrimidin-4(1H)-thione .

- Results: The results pave the way for further development of photosensitizers based on the thionation of thieno[3,4-d]pyrimidine derivatives .

5. Mycobacterium Tuberculosis bd Oxidase Inhibitors

- Application Summary: Thieno[3,2-d]pyrimidin-4-amines have been identified as inhibitors of Mycobacterium tuberculosis bd oxidase . This is especially important in the context of developing a drug combination targeting energy metabolism .

- Methods of Application: The study combines spectroscopic, computational, and in vitro data to demonstrate the potential of thieno[3,2-d]pyrimidin-4-amines .

- Results: All compounds displayed activity against M. bovis BCG and the M. tuberculosis clinical isolate strain N0145 with ATP IC50 values from 6 to 54 μM in the presence of Q203 only, as expected from a Cyt-bd inhibitor . N-(4-(tert-butyl)phenethyl)thieno[3,2-d]pyrimidin-4-amine (19) was the most active compound with ATP IC50 values from 6 to 18 μM against all strains in the presence of Q203 .

6. Synthesis of Heterocyclic Thienopyrimidine Derivatives

- Application Summary: 3-Amino-4-cyano-2-thiophenecarboxamides were used as versatile synthons for the preparation of thieno[3,2-d]pyrimidine-7-carbonitriles .

- Methods of Application: The study discusses different synthetic methods for the preparation of heterocyclic thienopyrimidine derivatives .

- Results: The study provides a new synthetic approach to thieno[3,2-d]pyrimidine and thieno[3,4-b]pyridine derivatives .

7. VEGFR-2 Inhibitors

- Application Summary: Thienopyrimidine derivatives have been synthesized as VEGFR-2 inhibitors . VEGFR-2 is a key target in the treatment of various cancers .

- Methods of Application: The thienopyrimidine derivatives were synthesized from available starting materials according to convenient synthetic procedures .

- Results: It was found that compound 24a with thienopyridine ring demonstrated the strongest inhibition against VEGFR-2 by 67% with an IC 50 value of 2.6 μM .

8. Preparation of Thieno[3,2-d]pyrimidine-7-carbonitriles

- Application Summary: 3-Amino-4-cyano-2-thiophenecarboxamides were used as versatile synthons for the preparation of thieno[3,2-d]pyrimidine-7-carbonitriles .

- Methods of Application: The study discusses different synthetic methods for the preparation of heterocyclic thienopyrimidine derivatives .

- Results: The study provides a new synthetic approach to thieno[3,2-d]pyrimidine and thieno[3,4-b]pyridine derivatives .

Safety And Hazards

While specific safety and hazards information for Thieno[3,2-d]pyrimidine-4-thiol is not available in the retrieved papers, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, and using personal protective equipment .

Future Directions

Thienopyrimidine scaffold is one of the most frequently used chemical scaffolds in drug development . The development of kinase inhibitors as anticancer medicines continues to be a crucial research priority to improve tumor selectivity, efficiency, and safety of anticancer medicines . Furthermore, there are other targets that can be inhibited to give effective anticancer drugs such as topoisomerases, tubulin polymerization, and histone deacetylase (HDAC) .

properties

IUPAC Name |

1H-thieno[3,2-d]pyrimidine-4-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2S2/c9-6-5-4(1-2-10-5)7-3-8-6/h1-3H,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OANSZKHFTKDZSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC2=C1NC=NC2=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10429364 | |

| Record name | thieno[3,2-d]pyrimidine-4-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10429364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Thieno[3,2-d]pyrimidine-4-thiol | |

CAS RN |

16229-24-6 | |

| Record name | thieno[3,2-d]pyrimidine-4-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10429364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

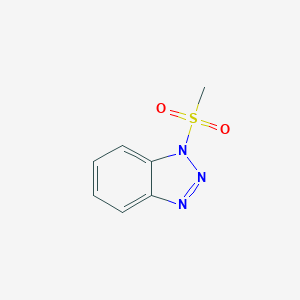

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.